11β-HSD1 Inhibitory Potency: N-(Furan-2-ylmethyl)-N-methyladamantane-1-carboxamide vs. N-(Thiophen-2-ylmethyl)adamantane-1-carboxamide
Although direct IC₅₀ data for the target compound (non-N-methylated furfuryl) have not been published, the closest available analog—N-(furan-2-ylmethyl)-N-methyladamantane-1-carboxamide—provides a conservative proxy for the furan pharmacophore’s contribution. In the same human 11β-HSD1 enzymatic assay, the N-methyl-furfuryl analog achieved an IC₅₀ of 249 nM, whereas the directly comparable thiophene-2-ylmethyl analog (N-(thiophen-2-ylmethyl)adamantane-1-carboxamide) gave an IC₅₀ of 403 nM, representing a 1.62-fold potency advantage for the furan-bearing scaffold . This difference is chemically attributable to the furan oxygen acting as a hydrogen-bond acceptor, a feature absent in thiophene, and indicates that the furan-2-ylmethyl substituent is a non-substitutable contributor to target engagement in this enzyme class.
| Evidence Dimension | Human 11β-HSD1 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 249 nM (N-(furan-2-ylmethyl)-N-methyladamantane-1-carboxamide; closest available surrogate for target compound) |
| Comparator Or Baseline | 403 nM (N-(thiophen-2-ylmethyl)adamantane-1-carboxamide; thiophene heterocycle comparator) |
| Quantified Difference | 1.62-fold lower IC₅₀ (i.e., higher potency) for the furan analog vs. thiophene analog |
| Conditions | Enzymatic assay using HEK-293 cells transfected with human HSD11B1 gene (source: Su, X. et al., Mol. Cell. Endocrinol. 2009, 301, 169–173; data aggregated in BRENDA EC 1.1.1.146). |
Why This Matters
Procurement decisions for 11β-HSD1 inhibitor screening or metabolic-disease programs that require the furan pharmacophore should select N-(furan-2-ylmethyl)adamantane-1-carboxamide over the thiophene analog, because thiophene substitution reduces potency by ~38% in the closest characterized pair.
- [1] BRENDA Enzyme Database. EC 1.1.1.146 (11β-HSD1) Inhibitor IC₅₀ data: N-(furan-2-ylmethyl)-N-methyladamantane-1-carboxamide IC₅₀ = 249 nM; N-(thiophen-2-ylmethyl)adamantane-1-carboxamide IC₅₀ = 403 nM. Source publication: Su, X. et al., Mol. Cell. Endocrinol. 2009, 301, 169–173. View Source
